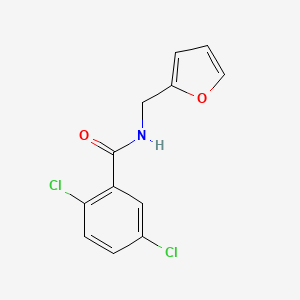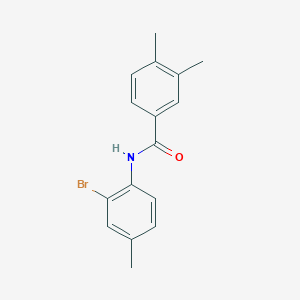
ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the indole family. It is commonly known as URB597 and is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. URB597 has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
作用機序
URB597 is a selective inhibitor of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate, an enzyme that breaks down the endocannabinoid anandamide. By inhibiting ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate, URB597 increases the levels of anandamide in the brain, which in turn activates the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, anxiety, and inflammation. The activation of the endocannabinoid system by URB597 is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
URB597 has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase the levels of anandamide in the brain, which in turn activates the endocannabinoid system. Activation of the endocannabinoid system by URB597 has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to have analgesic effects in models of neuropathic pain. Additionally, URB597 has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
URB597 has several advantages for lab experiments. It is a highly selective inhibitor of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate and has been shown to be effective in various preclinical models. It has also been found to be well-tolerated and has a good safety profile. However, URB597 has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. Additionally, URB597 has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
URB597 has shown promising results in preclinical studies and has potential therapeutic applications in various diseases. Future research should focus on the development of more potent and selective inhibitors of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate. Additionally, the clinical efficacy and safety of URB597 should be evaluated in human trials. Finally, the potential interactions of URB597 with other drugs should be explored to avoid any potential adverse effects.
合成法
URB597 was first synthesized in 2003 by a group of researchers at the University of Urbino, Italy. The synthesis involves the reaction of 2-methylindole with 3-methylbenzoyl chloride in the presence of a base, followed by esterification with ethyl alcohol. The final product is purified by chromatography to obtain URB597 in high yield and purity.
科学的研究の応用
URB597 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, URB597 has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to have analgesic effects in models of neuropathic pain. Additionally, URB597 has been studied for its potential neuroprotective effects in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-23-19(22)18-13(3)20(14-7-5-6-12(2)10-14)17-9-8-15(21)11-16(17)18/h5-11,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFFTSBSFGSJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5585013.png)
![(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5585015.png)
![5-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585040.png)

![8-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5585055.png)

![6-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5585067.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5585071.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-quinolinylmethyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5585077.png)

![6-ethyl-N-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B5585087.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5585101.png)
![4-[(2,5-dimethyl-3-thienyl)sulfonyl]morpholine](/img/structure/B5585119.png)
